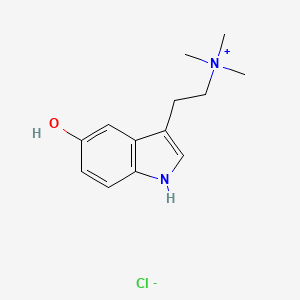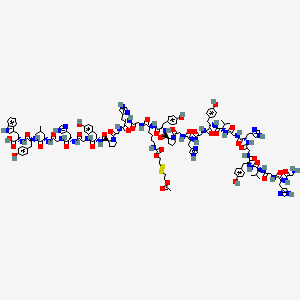
(S,E)-Tco2-peg4-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-Tco2-peg4-cooh is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) linked to a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. The presence of the PEG chain enhances its solubility and biocompatibility, making it useful in a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-Tco2-peg4-cooh typically involves the following steps:
Synthesis of Trans-Cyclooctene (Tco): This can be achieved through the ring-closing metathesis of diene precursors.
Attachment of PEG Chain: The PEG chain is introduced via a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with a suitable leaving group on the Tco derivative.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The terminal hydroxyl group of the PEG chain can be oxidized to form the carboxylic acid group.
Substitution: The PEG chain is introduced via nucleophilic substitution reactions.
Addition: The Tco moiety can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, TEMPO.
Nucleophiles: PEG derivatives with terminal hydroxyl groups.
Catalysts: Metathesis catalysts for the synthesis of Tco.
Major Products:
Carboxylic Acid Derivatives: Resulting from the oxidation of the terminal hydroxyl group.
PEGylated Tco Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S,E)-Tco2-peg4-cooh has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and solubility.
Industry: Applied in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (S,E)-Tco2-peg4-cooh involves its ability to undergo cycloaddition reactions, which can be used to form stable covalent bonds with various substrates. The PEG chain enhances its solubility and biocompatibility, allowing it to interact with biological molecules and surfaces effectively. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
(S,E)-Tco2-peg4-NH2: Similar structure but with an amine group instead of a carboxylic acid.
(S,E)-Tco2-peg4-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(S,E)-Tco2-peg4-COOCH3: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness: (S,E)-Tco2-peg4-cooh is unique due to its carboxylic acid group, which provides additional reactivity and the ability to form ionic interactions. This makes it particularly useful in applications where strong and stable interactions are required.
Eigenschaften
Molekularformel |
C20H35NO8 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1 |
InChI-Schlüssel |
YRYNJOIFSWRUJN-MJICGBHWSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)


![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)






![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
